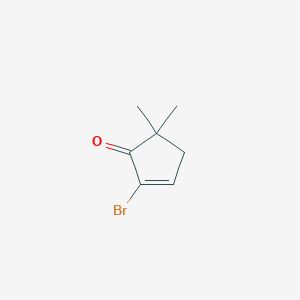
2-Bromo-5,5-dimethylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,5-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9BrO It is a brominated derivative of cyclopentenone, characterized by the presence of a bromine atom and two methyl groups attached to the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethylcyclopent-2-en-1-one typically involves the bromination of 5,5-dimethylcyclopent-2-enone. One common method is the electrophilic bromination reaction, where bromine (Br2) is used as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group in the cyclopentenone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, such as epoxides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 5,5-dimethylcyclopent-2-enol.
Oxidation: Formation of epoxides or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,5-dimethylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylcyclopent-2-enone: Similar structure but with one less methyl group.
5,5-Dimethylcyclopent-2-enone: Lacks the bromine atom.
2-Chloro-5,5-dimethylcyclopent-2-enone: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-5,5-dimethylcyclopent-2-en-1-one is unique due to the presence of both the bromine atom and two methyl groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The two methyl groups provide steric hindrance, influencing the compound’s stability and reactivity.
Propiedades
Fórmula molecular |
C7H9BrO |
|---|---|
Peso molecular |
189.05 g/mol |
Nombre IUPAC |
2-bromo-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c1-7(2)4-3-5(8)6(7)9/h3H,4H2,1-2H3 |
Clave InChI |
OTQZEAJAEGMZRK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C1=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B8449000.png)

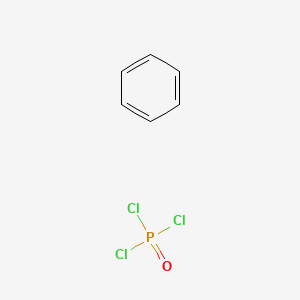
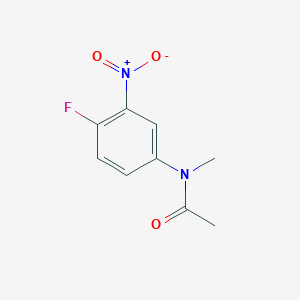


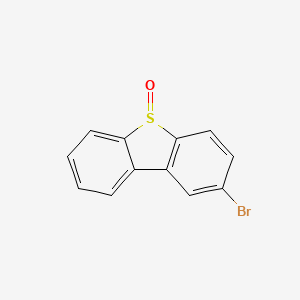

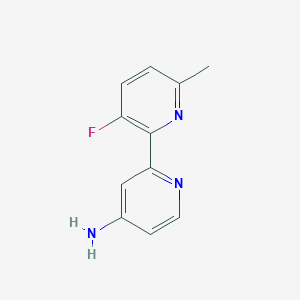
![Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one](/img/structure/B8449085.png)
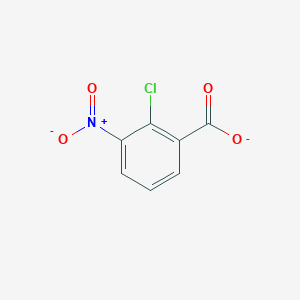
![2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine](/img/structure/B8449092.png)
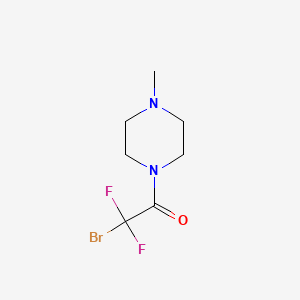
![2,3-Dichloro-n-[(dimethylamino)methylene]benzamide](/img/structure/B8449109.png)
